

# A Comparative Guide to Analytical Methods for Dasatinib Quantification

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## Compound of Interest

Compound Name: *Dasantafil*

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Introduction: Dasatinib, a potent tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).<sup>[1]</sup> Accurate and reliable quantification of Dasatinib in bulk pharmaceutical forms, dosage formulations, and biological matrices is paramount for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This guide provides a comparative overview of commonly employed analytical methods for Dasatinib quantification, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is supported by experimental data from peer-reviewed studies.

Note: This guide addresses methods for "Dasatinib." The term "**Dasantafil**" is not recognized as a standard pharmaceutical agent and is presumed to be a typographical error.

## Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the specific application (e.g., bulk drug analysis vs. plasma concentration monitoring). The following tables summarize the performance of different validated methods for Dasatinib quantification.

## Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Reverse-Phase HPLC (RP-HPLC) with UV detection is a widely used technique for the routine analysis of Dasatinib in pharmaceutical dosage forms due to its simplicity, precision, and cost-effectiveness.

Parameter	Method 1	Method 2	Method 3
Linearity Range (µg/mL)	25 - 150[2]	20 - 60[3]	50 - 150
Correlation Coefficient (r <sup>2</sup> )	0.999[2]	0.999[3]	0.999[4]
Limit of Detection (LOD)	0.23 µg/mL[2]	Not Reported	2.83 µg/mL[4]
Limit of Quantification (LOQ)	0.72 µg/mL[2]	Not Reported	9.41 µg/mL[4]
Accuracy (% Recovery)	Not Reported	100.1%[3]	101 - 101.5%[4]
Precision (% RSD)	< 2%	Intra-day: 0.80%, Inter-day: 0.74%[3]	< 2%[4]
Detection Wavelength (nm)	300[2]	315[3]	315[4]
Primary Application	Bulk & Dosage Forms[2]	Dosage Forms[3]	Bulk & Dosage Forms[4]

## Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of Dasatinib in complex biological matrices like human plasma. This is essential for pharmacokinetic and bioequivalence studies.

Parameter	Method 1 (UPLC-MS/MS)	Method 2 (LC-MS/MS)	Method 3 (LC-MS/MS)
Linearity Range (ng/mL)	1 - 500[5]	1 - 400[6]	1 - 98[7]
Correlation Coefficient (r <sup>2</sup> )	> 0.99[7]	Not Reported	> 0.99[7]
Limit of Quantification (LOQ)	1 ng/mL[5]	1 ng/mL[6]	1 ng/mL[7]
Accuracy (% Recovery)	90.6 - 101.7%[7]	Not Reported	88.2 - 105.8%[7]
Precision (% RSD)	Inter-day: 4.3 - 7.0%, Intra-day: 2.3 - 6.2% [7]	Not Reported	Not Reported
Ionization Mode	ESI Positive[5]	ESI Positive[6]	ESI Positive
MRM Transition (m/z)	488.03 > 400.92[5]	488.1 > 401.1[6]	Not specified
Primary Application	Plasma (Rat)[5]	Plasma (Human)[6]	Plasma (Human & Mice)[7]

### Table 3: UV-Visible Spectrophotometry Methods

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method suitable for the quantification of Dasatinib in bulk drug and simple pharmaceutical formulations. However, it lacks the selectivity for analysis in biological fluids.

Parameter	Method 1	Method 2	Method 3
Linearity Range (µg/mL)	2 - 10[8][9]	5 - 25[10]	10 - 60[11]
Correlation Coefficient (r <sup>2</sup> )	0.999[9]	0.9992[10]	Not Reported
Limit of Detection (LOD)	0.3968 µg/mL[9]	0.908 µg/mL[10]	Not Reported
Limit of Quantification (LOQ)	1.2025 µg/mL[9]	2.752 µg/mL[10]	Not Reported
Accuracy (% Recovery)	99.95 - 100.06%[9]	Not Reported	99 - 100%[11]
Detection Wavelength (λ <sub>max</sub> )	330 nm (in 0.1N HCl) [8]	315 nm (in Acetonitrile)[10]	630 nm (with MBTH Reagent)[11]
Primary Application	Bulk & Dosage Forms[8][9]	Bulk & Dosage Forms[10]	Bulk, Dosage & Biological Samples[11]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each technique.

### Protocol 1: RP-HPLC Method

This protocol is based on a validated method for estimating Dasatinib in bulk and pharmaceutical dosage forms.[2]

- Instrumentation: Waters HPLC system with a PDA detector and a Hypersil BDS C18 column (150 mm x 4.6 mm, 5 µm particle size).[2]
- Mobile Phase: A mixture of phosphate buffer and acetonitrile in a ratio of 85:15 (v/v). The pH is adjusted to 3.5 with orthophosphoric acid.[2]

- Flow Rate: 1.1 mL/min.[2]
- Detection: UV detection at 300 nm.[2]
- Injection Volume: 10 µL.[2]
- Sample Preparation: A stock solution is prepared by dissolving the standard or sample powder in a suitable solvent. Further dilutions are made using the mobile phase to achieve concentrations within the linear range (25-150 µg/mL).[2]

## Protocol 2: LC-MS/MS Method for Plasma Samples

This protocol is representative of methods used for quantifying Dasatinib in human plasma.[6]

- Instrumentation: A Shimadzu LC-MS/MS system with an electrospray ionization (ESI) source and a Waters Atlantis dC18 column (75 × 4.6 mm, 3.5 µm).[6]
- Mobile Phase: A mixture of methanol and water (60:40 v/v) containing 0.1% (v/v) formic acid.[6]
- Flow Rate: 0.7 mL/min.[6]
- Detection: Tandem Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode with positive ESI. The transition monitored for Dasatinib is m/z 488.1 > 401.1.[6]
- Sample Preparation (Protein Precipitation): To 200 µL of human plasma, 50 µL of an internal standard solution (e.g., dasatinib-d8) in methanol is added, followed by a methanolic formic acid solution. The mixture is centrifuged (5500 rpm for 10 min), and an aliquot of the clear supernatant is injected into the LC-MS/MS system.[6]

## Protocol 3: UV-Visible Spectrophotometry Method

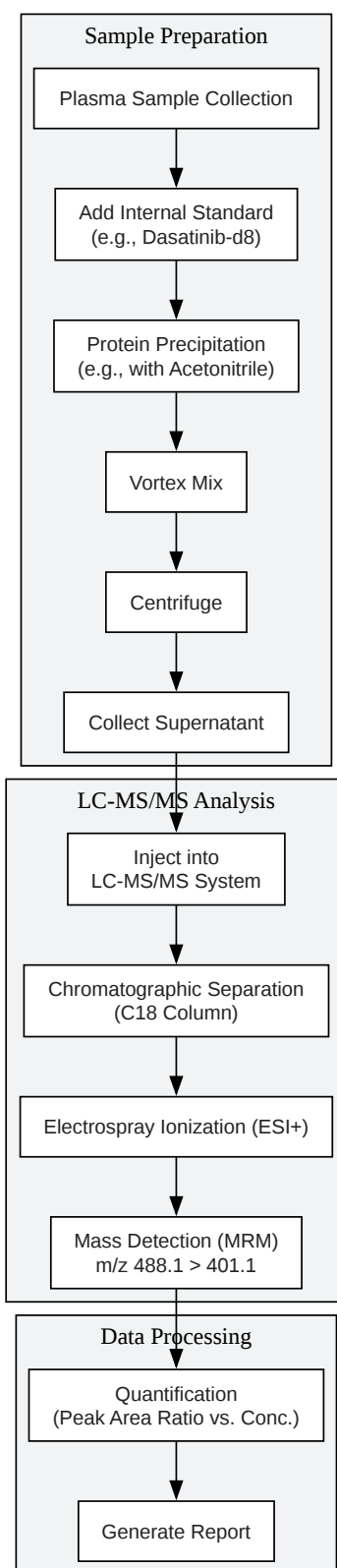
This protocol outlines a simple method for Dasatinib estimation in bulk form.[10]

- Instrumentation: A UV-Visible spectrophotometer with 1 cm quartz cells.
- Solvent: Acetonitrile.[10]

- Procedure: A standard stock solution of Dasatinib is prepared in acetonitrile. This solution is then serially diluted to prepare working standards within the Beer's law range (5-25 µg/mL). [\[10\]](#)
- Analysis: The absorbance of each solution is measured at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which is 315 nm, against an acetonitrile blank. A calibration curve is plotted (Absorbance vs. Concentration), and the concentration of the unknown sample is determined from this curve.[\[10\]](#)

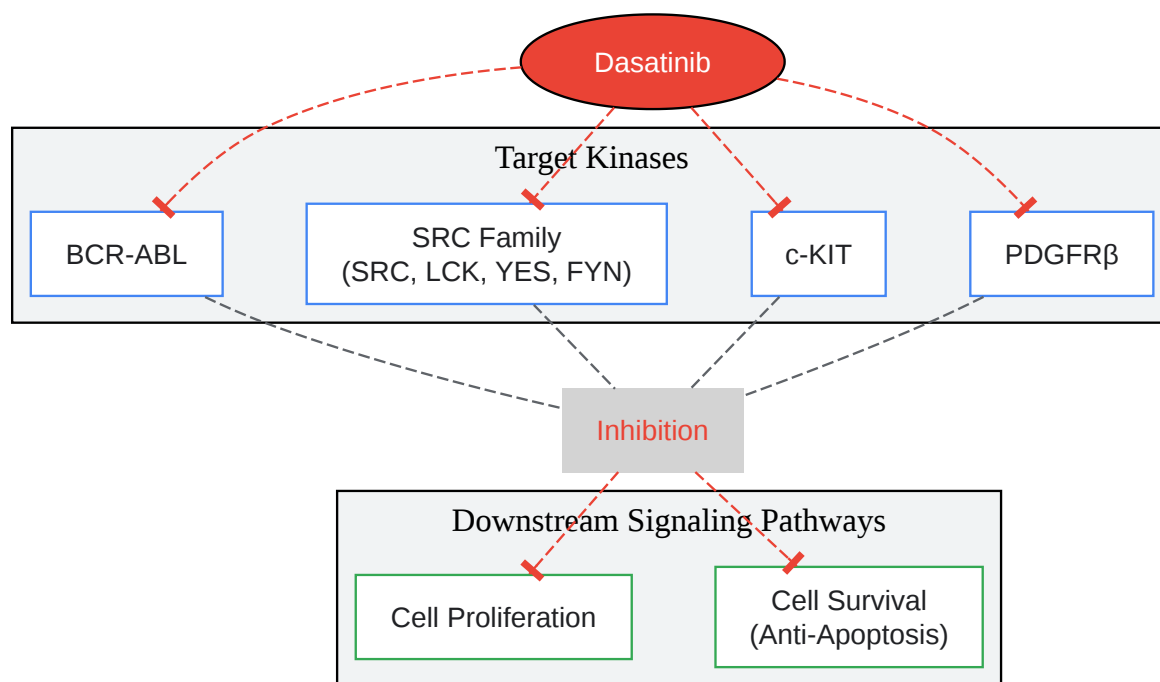
## Methodology Visualization

The following diagrams illustrate the logical workflow for Dasatinib analysis and the signaling inhibition mechanism.



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Caption: Workflow for Dasatinib quantification in plasma by LC-MS/MS.



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Caption: Dasatinib's mechanism of inhibiting key signaling kinases.

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